molecular formula C13H14N2O2 B1336339 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid CAS No. 957514-14-6

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid

Cat. No.: B1336339
CAS No.: 957514-14-6
M. Wt: 230.26 g/mol
InChI Key: JKJCWJGBTJPKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid typically involves the condensation of 3,5-dimethyl-pyrazole with a suitable benzoic acid derivative. One common method is the reaction of 3,5-dimethyl-pyrazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol derivative.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Formation of this compound derivatives with carboxylic acid groups.

    Reduction: Formation of 3-(3,5-dimethyl-pyrazol-1-yl)-4-methyl-benzyl alcohol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the benzoic acid moiety can interact with biological membranes or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-pyrazol-1-yl)-benzoic acid
  • 3-(3,5-Dimethyl-pyrazol-1-yl)-acetic acid
  • 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid

Uniqueness

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid is unique due to the presence of both a pyrazole ring and a benzoic acid moiety, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-11(13(16)17)7-12(8)15-10(3)6-9(2)14-15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJCWJGBTJPKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212560
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957514-14-6
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957514-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.